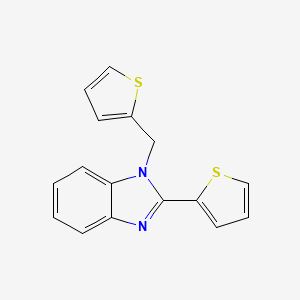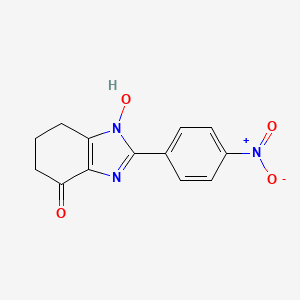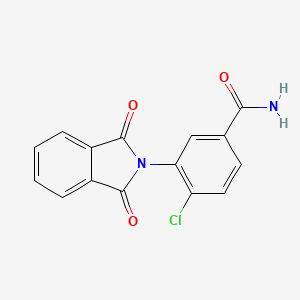![molecular formula C14H19Cl2NO B5707846 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine](/img/structure/B5707846.png)
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine, also known as MK-801, is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s by a team of researchers at Merck & Co. Inc. as a potential treatment for Alzheimer's disease. However, it was soon discovered that MK-801 had a much broader range of applications in scientific research.
Mécanisme D'action
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is widely distributed throughout the brain. By binding to the receptor's ion channel and blocking the flow of ions, this compound prevents the activation of the receptor by glutamate, which is a major neurotransmitter in the brain.
Biochemical and Physiological Effects
The blockade of NMDA receptors by this compound has a number of biochemical and physiological effects. It has been shown to decrease the release of several neurotransmitters, including dopamine, acetylcholine, and noradrenaline, and to increase the release of gamma-aminobutyric acid (GABA). It also inhibits the activity of nitric oxide synthase, which is an enzyme involved in the production of nitric oxide, a signaling molecule that plays a key role in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its non-specific effects on other neurotransmitter systems and enzymes can also be a limitation, as it can complicate the interpretation of experimental results.
Orientations Futures
There are several promising future directions for the use of 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine in scientific research. One area of interest is the study of the role of NMDA receptors in pain perception, as it has been shown to play a key role in the development of chronic pain. Another area of interest is the use of this compound in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects in animal models of these diseases. Finally, there is also potential for the use of this compound in the development of new treatments for psychiatric disorders such as schizophrenia, as it has been shown to improve symptoms in animal models of the disease.
In conclusion, this compound is a potent and selective NMDA receptor antagonist that has been widely used in scientific research to study the role of this receptor in various physiological and pathological processes. While it has some limitations, its high potency and selectivity make it a valuable tool for studying the NMDA receptor and its potential as a therapeutic target for a range of neurological and psychiatric disorders.
Méthodes De Synthèse
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine is typically synthesized using a multi-step process that involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 4-methylpiperidine in the presence of a strong base to yield this compound.
Applications De Recherche Scientifique
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine has been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been particularly useful in the study of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-11-4-6-17(7-5-11)8-9-18-12-2-3-13(15)14(16)10-12/h2-3,10-11H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZHOBCZGSLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5707775.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B5707785.png)
![3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5707792.png)

![N-cyclopropyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5707802.png)

![4-{[(2-hydroxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5707819.png)
![6-bromo-2-cyclopropyl-N'-[3-(2-furyl)-2-propen-1-ylidene]-4-quinolinecarbohydrazide](/img/structure/B5707826.png)


![N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5707838.png)
![3-[(2-chloro-4-nitrophenyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5707854.png)